Tri(butyl)vinyltin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

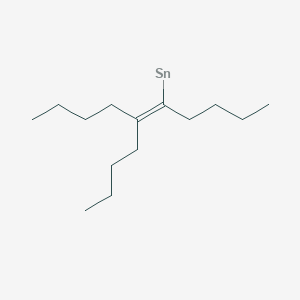

Tri(butyl)vinyltin (CAS 7486-35-3), also known as tributyl(vinyl)stannane, is an organotin compound with the chemical formula $ \text{C}{14}\text{H}{28}\text{Sn} $. It is characterized by a tin atom bonded to three butyl groups and one vinyl group. Key properties include a density of 1.085 g/mL at 25°C and applications in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds . Its stability under specific conditions, such as ultraviolet (EUV) irradiation, makes it relevant in advanced photoresist technologies for semiconductor manufacturing .

Scientific Research Applications

Organic Synthesis

Tri(butyl)vinyltin is extensively used in organic synthesis due to its reactivity and ability to introduce vinyl groups into various substrates. Its applications include:

-

Stille Coupling Reactions : It serves as a precursor for vinyl anions in cross-coupling reactions with aryl halides or vinyl triflates.

Bu3SnCH CH2+R X+Pd 0 →R CH CH2+Bu3SnX

- Synthesis of Conjugated Polymers : It has been effectively utilized in synthesizing poly(1,4-phenylene-vinylenes), which are important for optoelectronic applications.

Material Science

In material science, this compound is employed in the development of advanced materials and polymers with tailored properties. Its role includes:

- Polymerization Processes : Used to create polymers with specific functionalities that can be applied in electronics and coatings.

Biological Research

This compound has applications in biological research for synthesizing biologically active compounds and pharmaceuticals. It is involved in:

- Synthesis of Active Pharmaceutical Ingredients : Its reactivity allows for the introduction of vinyl groups into drug molecules, enhancing their biological activity.

Toxicological Considerations

Despite its utility, this compound poses health risks due to its toxicological profile:

| Effect | Description |

|---|---|

| Endocrine Disruption | Potential disruption of hormonal functions |

| Reproductive Toxicity | Adverse effects on reproductive systems |

| Developmental Toxicity | Developmental issues in aquatic organisms |

| Immunotoxicity | Exhibits immunosuppressive effects |

| Carcinogenic Potential | Classified as potentially carcinogenic by regulatory agencies |

Case Study 1: Synthesis of Conjugated Polymers

In a notable study, this compound was reacted with dialkoxy and dialkyl substituted 1,4-dihalobenzenes using a palladium catalyst. This reaction facilitated the efficient introduction of multiple vinyl groups into the polymer backbone, resulting in enhanced electronic properties suitable for photovoltaic applications.

Case Study 2: Toxicological Assessment

Research has indicated that exposure to this compound can lead to significant reproductive toxicity in aquatic organisms. Studies revealed concerning levels of endocrine disruption at specific concentrations, highlighting the need for careful handling and regulation of this compound in both laboratory and industrial settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Tri(butyl)vinyltin, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves transmetallation or alkylation of tin precursors. For example, vinylation of tributyltin chloride with vinyl Grignard reagents under inert atmospheres (e.g., argon) at low temperatures (−78°C to 0°C) can yield this compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of tin precursor to vinylating agent) and reaction time (2–4 hours). Purification via fractional distillation under reduced pressure (e.g., 10⁻³ Torr) minimizes side products . Yields improve with rigorous exclusion of moisture and oxygen, as tin reagents are moisture-sensitive.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural confirmation. The ¹¹⁹Sn NMR chemical shift for this compound typically appears near −10 to −30 ppm, distinguishing it from other organotin species. Infrared (IR) spectroscopy identifies Sn–C stretching vibrations (~500–600 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 316) and fragmentation patterns. X-ray crystallography, though less common due to volatility, confirms bond angles and steric effects .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : The compound is thermally stable below 100°C but degrades upon prolonged exposure to light or oxygen. Storage in amber glass under inert gas (argon/nitrogen) at −20°C is recommended. Stability tests via TGA (thermogravimetric analysis) show <5% mass loss at 80°C over 24 hours. Decomposition products (e.g., tributyltin oxide) can be monitored using GC-MS .

Advanced Research Questions

Q. How does the steric bulk of the butyl groups influence the reactivity and stability of this compound in organometallic reactions?

- Methodological Answer : The bulky tributyl groups create steric hindrance, reducing nucleophilic attack at the tin center. Comparative studies with less hindered analogs (e.g., trimethylvinyltin) show slower reaction kinetics in Stille couplings. Kinetic experiments (e.g., monitoring reaction rates via in-situ ¹H NMR) reveal a 3–5× rate reduction due to steric effects. Computational modeling (DFT) further illustrates energy barriers for ligand substitution .

Q. What are the mechanisms underlying the photolytic decomposition of this compound under EUV irradiation, and how do experimental parameters affect decomposition pathways?

- Methodological Answer : Under EUV light (13.5 nm), Sn–C (butyl) bonds cleave preferentially over Sn–vinyl bonds, generating Sn(II) intermediates that aggregate into Sn–O–Sn networks. Time-resolved XPS (X-ray photoelectron spectroscopy) at doses of 30–150 mJ cm⁻² shows sequential cleavage: Sn–butyl bonds break first (30–60 mJ cm⁻²), followed by Sn–O₂CBut and Sn–vinyl bonds (90–150 mJ cm⁻²). Radical scavengers (e.g., TEMPO) suppress secondary reactions, confirming a radical-mediated pathway .

Q. How can conflicting data on this compound’s thermal stability be resolved across studies?

- Methodological Answer : Discrepancies arise from differences in purity, analytical methods, and environmental controls. For example, TGA under nitrogen vs. air shows 50°C variation in decomposition onset. Systematic studies using standardized protocols (e.g., ASTM E2550) and impurity profiling (via HPLC) are recommended. Cross-lab reproducibility tests with shared samples can isolate methodological variables .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|

| Tri(butyl)vinyltin | $ \text{C}{14}\text{H}{28}\text{Sn} $ | 315.12 | 1.085 (25°C) | Sn bonded to 3 butyl groups + 1 vinyl group |

| Triphenyltin chloride | $ \text{C}{18}\text{H}{15}\text{ClSn} $ | 385.46 | ~1.33 | Sn bonded to 3 phenyl groups + 1 chloride |

| Trimethyltin chloride | $ \text{C}3\text{H}9\text{ClSn} $ | 199.33 | 1.73 (20°C) | Sn bonded to 3 methyl groups + 1 chloride |

| Tributyltin hydride | $ \text{C}{12}\text{H}{28}\text{Sn} $ | 291.06 | 1.11 (25°C) | Sn bonded to 3 butyl groups + 1 hydride |

Key Observations :

- This compound has a lower density compared to trimethyltin chloride, likely due to the bulky butyl groups reducing packing efficiency.

- The vinyl group in this compound introduces unsaturation, influencing its reactivity in cross-coupling reactions .

Stille Coupling :

- This compound reacts with vinyl triflates in the presence of palladium catalysts to form dienes, a hallmark of Stille coupling .

Radical Additions :

- Triphenyltin hydride ($ \text{Ph}_3\text{SnH} $) adds regioselectively to allenes under radical conditions, favoring vinyltin products .

- Comparison : Tributyltin hydride ($ \text{Bu}_3\text{SnH} $) reacts with alkynes to form this compound derivatives, but regioselectivity varies with substituents on the alkyne .

Photolytic Stability in EUV Photoresists

- This compound : Under EUV irradiation (30–150 mJ/cm²), Sn–butyl bonds cleave rapidly, while Sn–vinyl bonds decompose more slowly. This differential stability enables controlled aggregation of Sn(II) species, critical for high-resolution patterning .

- Comparison : Sn–Cl bonds (e.g., in tin carboxylate clusters) exhibit faster cleavage than Sn–vinyl bonds, limiting their utility in photoresists requiring delayed decomposition .

Toxicity and Environmental Impact

- Triphenyltin compounds : Classified as hazardous due to endocrine-disrupting effects and environmental persistence .

- Trimethyltin chloride : Highly neurotoxic, targeting the central nervous system .

Research Findings and Implications

- Reactivity vs. Stability Trade-off : this compound’s balance of reactivity (via vinyl groups) and stability (slow Sn–vinyl cleavage) makes it superior to phenyltin or chlorinated tin compounds in photoresist applications .

- Substituent Effects : Bulky butyl groups in this compound enhance steric protection of the tin center, reducing unintended side reactions compared to trimethyltin derivatives .

Preparation Methods

Grignard Reagent Approach: Vinylmagnesium Bromide and Tributyltin Chloride

The reaction between vinylmagnesium bromide (CH₂=CHMgBr) and tributyltin chloride (Bu₃SnCl) is the most widely documented method. This nucleophilic substitution proceeds via a two-step mechanism:

-

Formation of the Grignard Reagent :

Vinylmagnesium bromide is generated by reacting vinyl bromide with magnesium in dry ether. The exothermic reaction requires careful temperature control (0–25°C) to prevent side reactions . -

Transmetalation with Tributyltin Chloride :

CH2=CHMgBr+Bu3SnCl→Bu3SnCH=CH2+MgBrCl

The Grignard reagent reacts with Bu₃SnCl in anhydrous conditions, yielding tributyl(vinyl)tin and magnesium chloride byproducts:Key parameters include:

Table 1: Optimized Conditions for Grignard-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility of organotin |

| Molar Ratio (Mg:Sn) | 1:1 | Prevents excess MgBr₂ formation |

| Reaction Time | 4–6 hours | Ensures complete transmetalation |

Hydrostannylation of Acetylene with Tributyltin Hydride

Hydrostannylation involves the anti-Markovnikov addition of tributyltin hydride (Bu₃SnH) to acetylene (C₂H₂). This radical-mediated process is catalyzed by azobisisobutyronitrile (AIBN) or UV light :

3\text{SnH} + \text{HC≡CH} \xrightarrow{\text{AIBN}} \text{Bu}3\text{SnCH}=\text{CH}_2Bu3SnH+HC≡CHAIBNBu3SnCH=CH2

Mechanistic Steps :

-

Initiation : AIBN decomposes to generate radicals.

-

Propagation : Bu₃SnH abstracts a hydrogen atom, forming a tin-centered radical.

-

Termination : Radical addition to acetylene yields the vinyltin product.

Table 2: Hydrostannylation Reaction Metrics

| Condition | Value | Notes |

|---|---|---|

| Catalyst Loading | 1–2 mol% AIBN | Higher loadings risk side reactions |

| Temperature | 60–80°C | Ensures radical stability |

| Pressure | 1 atm (C₂H₂ gas) | Requires controlled gas flow |

| Yield | 65–75% | Lower due to competing oligomerization |

Advantages :

Limitations :

Redistribution Reactions of Mixed Organotin Halides

Tributyl(vinyl)tin can be synthesized via redistribution reactions, where mixed tin halides equilibrate in the presence of Lewis acids like stannic chloride (SnCl₄) . For example:

3\text{SnCl} + \text{SnCl}4 \rightleftharpoons \text{Bu}2\text{SnCl}2 + \text{BuSnCl}_3Bu3SnCl+SnCl4⇌Bu2SnCl2+BuSnCl3

Adjusting the stoichiometry of reactants allows selective formation of tributyl(vinyl)tin. A patented method (US2560042A) details:

-

Reaction Setup :

-

Combine Bu₃SnCl with SnCl₄ in hexane.

-

Reflux at 80°C for 4 hours.

-

-

Workup :

Table 3: Redistribution Reaction Performance

| Parameter | Value | Outcome |

|---|---|---|

| SnCl₄:Bu₃SnCl Ratio | 1:2 | 78% yield |

| Solvent | Hexane | Prevents tin oxide formation |

| Catalyst | None required | Self-equilibrating |

Challenges :

Comparative Analysis of Synthesis Methods

Table 4: Method-Specific Advantages and Limitations

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Grignard Reagent | 85 | 98 | Moisture sensitivity |

| Hydrostannylation | 75 | 95 | Toxicity of Bu₃SnH |

| Redistribution | 78 | 90 | Byproduct removal |

Properties

Molecular Formula |

C14H27Sn |

|---|---|

Molecular Weight |

314.07 g/mol |

InChI |

InChI=1S/C14H27.Sn/c1-4-7-10-13-14(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |

InChI Key |

SHPQVJNNBXMZRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C(CCCC)[Sn])CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.